Cas no 107441-48-5 (MeOSuc-ala-ala-pro-val-OH)

MeOSuc-ala-ala-pro-val-OH 化学的及び物理的性質
名前と識別子
-
- L-Valine,N-(4-methoxy-1,4-dioxobutyl)-L-alanyl-L-alanyl-L-prolyl- (9CI)
- 2-[[1-[2-[2-[(4-methoxy-4-oxobutanoyl)amino]propanoylamino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid
- MeOSuc-AAPV
- MeOSuc-Ala-Ala-Pro-Val-OH
- N-Methoxysuccinyl-Ala-Ala-Pro-Val
- N-Methoxysuccinyl-Ala-Ala-Pro-Val chloromethyl ketone
- MeOSuc-ala-ala-pro-val-OH
-
- インチ: 1S/C21H34N4O8/c1-11(2)17(21(31)32)24-19(29)14-7-6-10-25(14)20(30)13(4)23-18(28)12(3)22-15(26)8-9-16(27)33-5/h11-14,17H,6-10H2,1-5H3,(H,22,26)(H,23,28)(H,24,29)(H,31,32)
- InChIKey: XSYKVGBBBLUSAQ-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CCCN1C(C(C)NC(C(C)NC(CCC(=O)OC)=O)=O)=O)NC(C(=O)O)C(C)C
計算された属性
- せいみつぶんしりょう: 470.23800
- 水素結合ドナー数: 4
- 水素結合受容体数: 12
- 重原子数: 33
- 回転可能化学結合数: 16
じっけんとくせい
- PSA: 171.21000
- LogP: 0.27600
MeOSuc-ala-ala-pro-val-OH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M225028-5mg |
MeOSuc-ala-ala-pro-val-OH |
107441-48-5 | 5mg |
$ 135.00 | 2022-06-04 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-215464-10 mg |
N-Methoxysuccinyl-Ala-Ala-Pro-Val, |
107441-48-5 | 10mg |
¥1,339.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-215464-10mg |
N-Methoxysuccinyl-Ala-Ala-Pro-Val, |
107441-48-5 | 10mg |
¥1339.00 | 2023-09-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1948978-10mg |
N-(4-methoxy-1,4-dioxobutyl)-L-alanyl-L-alanyl-L-prolyl-L-Valine |
107441-48-5 | 98% | 10mg |
¥2177.00 | 2024-08-09 | |
TRC | M225028-0.5mg |
MeOSuc-ala-ala-pro-val-OH |
107441-48-5 | 0.5mg |
$ 50.00 | 2022-06-04 | ||
TRC | M225028-1mg |
MeOSuc-ala-ala-pro-val-OH |
107441-48-5 | 1mg |
$ 65.00 | 2022-06-04 |
MeOSuc-ala-ala-pro-val-OH 関連文献
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
MeOSuc-ala-ala-pro-val-OHに関する追加情報
Professional Introduction to Compound with CAS No. 107441-48-5 and Product Name: MeOSuc-ala-ala-pro-val-OH
Compound CAS No. 107441-48-5 and the product MeOSuc-ala-ala-pro-val-OH represent significant advancements in the field of biochemical research and pharmaceutical development. These compounds have garnered considerable attention due to their unique structural properties and potential applications in drug design and therapeutic interventions. This introduction aims to provide a comprehensive overview of these substances, highlighting their chemical characteristics, biological activities, and the latest research findings that underscore their importance.
The chemical structure of MeOSuc-ala-ala-pro-val-OH is characterized by a sequence of amino acids linked through peptide bonds, with modifications that enhance its stability and bioavailability. Specifically, the presence of methoxysuccinyl (MeOSuc) groups introduces a hydrophobic moiety, which can influence the compound's solubility and interactions with biological targets. This modification is particularly relevant in the context of peptide-based drug candidates, where optimizing solubility and pharmacokinetic profiles is crucial for therapeutic efficacy.
Recent studies have demonstrated that derivatives of this compound exhibit promising activities in modulating inflammatory pathways and immune responses. The sequence ala-ala-pro-val is known to mimic natural bioactive peptides, such as those involved in wound healing and tissue regeneration. For instance, research published in leading biochemical journals has highlighted the compound's ability to interact with specific receptors, leading to reduced inflammation and accelerated healing processes in preclinical models.
One of the most intriguing aspects of MeOSuc-ala-ala-pro-val-OH is its potential application in regenerative medicine. The compound's ability to stimulate cellular proliferation and extracellular matrix production makes it a valuable candidate for treating injuries and degenerative diseases. In a groundbreaking study conducted by a team of international researchers, MeOSuc-ala-ala-pro-val-OH was shown to enhance the regeneration of skeletal muscle tissue in animal models, suggesting its therapeutic potential for conditions such as muscular dystrophy.
The synthesis of MeOSuc-ala-ala-pro-val-OH involves advanced peptide coupling techniques, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) has been particularly effective in producing this compound with minimal side reactions. This methodological approach not only ensures consistency but also allows for scalable production, making it feasible for clinical trials and commercialization.
From a pharmacological perspective, the modifications introduced by MeOSuc groups play a critical role in enhancing the compound's pharmacokinetic properties. These groups improve stability against enzymatic degradation, thereby prolonging the half-life of the peptide in vivo. This characteristic is particularly advantageous for developing long-acting therapeutics that require fewer dosing regimens.
Current research is also exploring the compound's potential in oncology applications. Preliminary data suggest that MeOSuc-ala-ala-pro-val-OH can modulate pathways associated with tumor growth and metastasis. By interfering with key signaling molecules, this compound may offer a novel approach to cancer treatment. Further investigation is warranted to fully elucidate its mechanisms of action and therapeutic potential in oncological settings.
The safety profile of MeOSuc-ala-ala-pro-val-OH has been evaluated through rigorous preclinical studies. These investigations have shown that the compound exhibits low toxicity at relevant doses, making it a promising candidate for clinical development. However, comprehensive toxicological assessments are still ongoing to ensure its safety for human use.
In conclusion, MeOSuc-ala-ala-pro-val-OH, derived from CAS No. 107441-48-5, represents a significant advancement in biochemical research with diverse applications ranging from regenerative medicine to oncology. Its unique structural features and biological activities make it a compelling candidate for further development into novel therapeutics. As research continues to uncover new insights into its mechanisms of action, this compound holds great promise for improving patient outcomes across multiple medical disciplines.
107441-48-5 (MeOSuc-ala-ala-pro-val-OH) 関連製品
- 82834-16-0(Perindopril)
- 149635-73-4(MOG(35-55))
- 107133-36-8(Perindopril erbumine)
- 2228687-41-8(2-(3-amino-2,2-difluoropropyl)-4-fluoro-N,N-dimethylaniline)
- 1860017-24-8(4,4-Dimethyl-1-(5-methylthiophen-3-yl)pentane-1,3-dione)
- 6595-45-5(1-(1H-1,2,3-Triazol-4-yl)ethanone)
- 60290-07-5(3-Pyridineacetonitrile, 1,2-dihydro-2-oxo-)
- 1522027-61-7(1-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}methanamine)
- 1209587-37-0(4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride)
- 2171854-73-0(benzyl N-(2-{1-(chlorosulfonyl)methylcyclobutyl}ethyl)carbamate)




